molecular formula C29H25N3O5 B4953778 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE

4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE

Cat. No.: B4953778
M. Wt: 495.5 g/mol
InChI Key: JLQPTLUYJJYSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE: is a complex organic compound known for its unique structural properties This compound is characterized by the presence of two isoindoline-1,3-dione groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of isoindoline-1,3-dione derivatives, which are then coupled with benzamide under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione groups to their corresponding amines.

    Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and polymers with specialized properties .

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The isoindoline-1,3-dione groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions .

Comparison with Similar Compounds

  • 3-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-4-METHYLBENZOIC ACID
  • (1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-ISOINDOL-2-YL)-ACETIC ACID
  • 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)CYCLOHEXANECARBOXYLIC ACID

Uniqueness: The uniqueness of 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE lies in its dual isoindoline-1,3-dione groups attached to a benzamide core, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O5/c33-25(17-9-13-19(14-10-17)31-26(34)21-5-1-2-6-22(21)27(31)35)30-18-11-15-20(16-12-18)32-28(36)23-7-3-4-8-24(23)29(32)37/h1-4,9-16,21-24H,5-8H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPTLUYJJYSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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